Cas no 3687-22-7 (2,4-dinitro-6-(1-methylheptyl)phenol)

2,4-Dinitro-6-(1-methylheptyl)phenol is a nitrophenolic compound characterized by its branched alkyl substituent and two nitro functional groups. This structural configuration enhances its solubility in organic solvents and contributes to its utility as an intermediate in chemical synthesis. The presence of electron-withdrawing nitro groups increases reactivity, making it suitable for applications in agrochemical formulations and specialty chemical production. Its hydrophobic alkyl chain improves compatibility with nonpolar matrices, facilitating use in formulations requiring controlled release or stability. The compound's defined molecular structure ensures consistent performance in synthetic pathways, particularly in the development of herbicides and other biologically active compounds. Proper handling is advised due to its potential reactivity.
2,4-dinitro-6-(1-methylheptyl)phenol structure
3687-22-7 structure
商品名:2,4-dinitro-6-(1-methylheptyl)phenol
CAS番号:3687-22-7
MF:C14H20N2O5
メガワット:296.319
CID:921720
PubChem ID:3032447

2,4-dinitro-6-(1-methylheptyl)phenol 化学的及び物理的性質

名前と識別子

    • 2,4-dinitro-6-(1-methylheptyl)phenol
    • Meptyldinocap-
    • 2,4-dinitro-6-octan-2-ylphenol
    • 2-(1-Methylheptyl)-4,6-dinitrophenol
    • 2,4-dinitro-6-(oct-2-yl)phenol
    • 4,6-Dinitro-2-(1-methylheptyl)-phenol
    • AC1MHU53
    • Phenol, 2-(1-methylheptyl)-4,6-dinitro-
    • DTXSID50958067
    • 2,4-DNOP
    • UNII-7O69M6E83R
    • DVOCCVCLRHDYOB-UHFFFAOYSA-N
    • NS00067547
    • SCHEMBL1854850
    • Meptyldinocap-phenol
    • AKOS028108741
    • 7O69M6E83R
    • BS-18931
    • STL453723
    • 3687-22-7
    • Q27268640
    • 2,4-dinitro-6-(octan-2-yl)phenol
    • Meptyldinocap-phenol 100 microg/mL in Acetonitrile
    • Meptyldinocap metabolite
    • 2,4-DINITRO-6-(1'-METHYLHEPTYL)PHENOL
    • A11228
    • 2,4-DINITRO-6-(1'-METHYL)HEPTYLPHENOL
    • 2-(2-HYDROXY-3,5-DINITROPHENYL)OCTANE
    • インチ: InChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)12-8-11(15(18)19)9-13(14(12)17)16(20)21/h8-10,17H,3-7H2,1-2H3
    • InChIKey: DVOCCVCLRHDYOB-UHFFFAOYSA-N
    • ほほえんだ: CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

計算された属性

  • せいみつぶんしりょう: 296.1373
  • どういたいしつりょう: 296.13722174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 112Ų

じっけんとくせい

  • あんていせい: Stability
  • PSA: 106.51

2,4-dinitro-6-(1-methylheptyl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1234189-250mg
2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL
3687-22-7 95%
250mg
$795 2025-02-24
1PlusChem
1P0036PA-250mg
2,4-Dinitro-6-(1-methylheptyl)phenol
3687-22-7 95%
250mg
$560.00 2025-03-20
eNovation Chemicals LLC
Y1234189-2.5mg
2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL
3687-22-7 95%
2.5mg
$175 2025-02-24
eNovation Chemicals LLC
Y1234189-1mg
2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL
3687-22-7 95%
1mg
$125 2025-02-25
eNovation Chemicals LLC
Y1234189-100mg
2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL
3687-22-7 95%
100mg
$415 2025-02-25
1PlusChem
1P0036PA-1mg
2,4-Dinitro-6-(1-methylheptyl)phenol
3687-22-7 95%
1mg
$44.00 2025-03-20
TRC
D492388-25mg
2,4-Dinitro-6-(1-methylheptyl)phenol
3687-22-7
25mg
$ 1104.00 2023-09-07
Chemenu
CM329155-500g
2,4-dinitro-6-octan-2-ylphenol
3687-22-7 95%+
500g
$10304 2021-08-18
eNovation Chemicals LLC
Y1234189-100mg
2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL
3687-22-7 95%
100mg
$415 2024-06-07
TRC
D492388-1mg
2,4-Dinitro-6-(1-methylheptyl)phenol
3687-22-7
1mg
$ 58.00 2023-09-07

2,4-dinitro-6-(1-methylheptyl)phenol 関連文献

2,4-dinitro-6-(1-methylheptyl)phenolに関する追加情報

Introduction to 2,4-dinitro-6-(1-methylheptyl)phenol (CAS No. 3687-22-7) in Modern Chemical Research

2,4-dinitro-6-(1-methylheptyl)phenol, identified by the chemical identifier CAS No. 3687-22-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and alkyl substituents, exhibits unique structural and functional properties that make it a valuable candidate for various applications in drug discovery and material science.

The molecular structure of 2,4-dinitro-6-(1-methylheptyl)phenol consists of a phenolic core substituted with two nitro groups at the 2- and 4-positions, and a 1-methylheptyl group at the 6-position. This arrangement imparts distinct reactivity and interaction capabilities, making it a versatile intermediate in synthetic chemistry. The presence of nitro groups enhances its potential as a precursor in the synthesis of more complex molecules, while the bulky 1-methylheptyl side chain influences its solubility and metabolic stability.

In recent years, 2,4-dinitro-6-(1-methylheptyl)phenol has been explored for its potential applications in medicinal chemistry. Researchers have been particularly interested in its role as a scaffold for developing novel therapeutic agents. The nitro groups can be selectively reduced to amino groups, allowing for further functionalization and the creation of pharmacophores with desired biological activities. This property has been exploited in the synthesis of compounds targeting various diseases, including inflammatory disorders and infectious diseases.

One of the most compelling aspects of 2,4-dinitro-6-(1-methylheptyl)phenol is its ability to serve as a key intermediate in the production of advanced materials. Its aromatic structure and electron-withdrawing nitro groups make it an excellent candidate for applications in organic electronics and polymer science. For instance, derivatives of this compound have been investigated for their use in conductive polymers and light-emitting diodes (LEDs). The 1-methylheptyl group further enhances its compatibility with various polymer matrices, facilitating the development of novel composite materials with improved mechanical and thermal properties.

The pharmaceutical industry has also shown interest in 2,4-dinitro-6-(1-methylheptyl)phenol due to its potential as an antimicrobial agent. Studies have demonstrated that certain derivatives of this compound exhibit potent activity against Gram-positive bacteria and fungi. This is attributed to the ability of the nitro groups to disrupt bacterial cell wall synthesis and membrane integrity. Furthermore, the phenolic hydroxyl group provides a site for further chemical modification, enabling the design of more targeted antimicrobial agents with reduced side effects.

Recent advancements in computational chemistry have further highlighted the significance of 2,4-dinitro-6-(1-methylheptyl)phenol as a research tool. Molecular modeling studies have revealed that this compound can interact with specific biological targets through hydrogen bonding and hydrophobic interactions. These insights have guided the design of more effective derivatives with enhanced binding affinity and selectivity. Additionally, virtual screening techniques have been employed to identify new applications for this compound in drug discovery pipelines.

The environmental impact of 2,4-dinitro-6-(1-methylheptyl)phenol has also been a subject of interest. While its reactivity makes it a valuable intermediate in synthetic chemistry, it is essential to assess its environmental footprint during production and application. Researchers are exploring green chemistry approaches to minimize waste and reduce hazardous byproducts associated with its synthesis. These efforts align with global initiatives aimed at promoting sustainable chemical practices.

In conclusion, 2,4-dinitro-6-(1-methylheptyl)phenol (CAS No. 3687-22-7) represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features make it a versatile intermediate for synthesizing novel therapeutic agents and advanced materials. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in addressing challenges across multiple scientific disciplines.

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